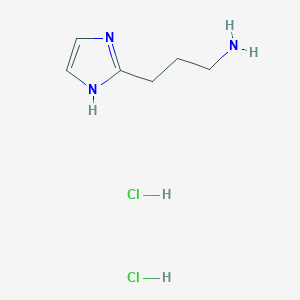

3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

3-(1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c7-3-1-2-6-8-4-5-9-6;;/h4-5H,1-3,7H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZMXGXPCWZCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride can be achieved through several methods. One common method involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various benzaldehyde derivatives . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical reactions, including:

- Oxidation : Utilizing agents like hydrogen peroxide to modify the compound.

- Reduction : Employing sodium borohydride to produce simpler amine derivatives.

- Substitution Reactions : Facilitating nucleophilic substitutions where functional groups can be exchanged.

Biology

In biological research, this compound is utilized for:

- Enzyme Interaction Studies : Investigating how it binds to various enzymes, influencing biochemical pathways.

- Cellular Signaling Pathways : Understanding its role in modulating cellular functions through receptor interactions.

Medicine

The potential therapeutic applications of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride include:

- Antimicrobial Properties : Studies indicate effectiveness against various pathogens, including resistant strains like MRSA.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses in biological systems.

Industrial Applications

In the industrial sector, this compound is applied in:

- Material Development : Used in creating advanced materials with specific properties due to its versatile chemical structure.

- Catalysis : Acts as a catalyst in various chemical processes, enhancing reaction efficiency.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Activity : Research has shown that derivatives exhibit significant activity against bacterial strains with MIC values as low as 0.25 µg/mL.

- Cytotoxicity Assessments : Evaluations indicate low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic applications.

Pharmacokinetics and Safety

The pharmacokinetic profile indicates good absorption characteristics due to its solubility. However, further studies are necessary to fully understand its metabolism and excretion pathways. Safety assessments reveal that it may cause skin and eye irritation, necessitating careful handling during research and application.

Mecanismo De Acción

The mechanism of action of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Data Table

Key Findings and Insights

Heterocycle Influence :

- Imidazole derivatives (e.g., target compound) favor hydrogen bonding, while benzimidazoles enable stronger π-π interactions .

- Triazole-containing compounds (e.g., Compound 16) exhibit improved metabolic stability due to fluorine substituents .

Substituent Effects :

- Methyl groups (e.g., 1-methylimidazole analogs) enhance lipophilicity but may reduce aqueous solubility .

- Branched chains (e.g., 2-methylpropanamine) introduce steric effects, altering receptor selectivity .

Salt Forms :

- Dihydrochloride salts improve crystallinity and handling across all analogs, though hygroscopicity varies (e.g., Compound 18 is hygroscopic) .

Synthetic Accessibility :

- Carbodiimide-mediated coupling (e.g., EDC/HOBt) is common for amide-linked analogs (e.g., ), with yields ranging from 54–75% .

Actividad Biológica

3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride, a compound characterized by its imidazole structure, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride is C₅H₁₃Cl₂N₃, with a molecular weight of approximately 176.09 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological assays.

Biological Activities

3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride exhibits a range of biological activities, including:

1. Antimicrobial Activity

- Research indicates that imidazole derivatives, including this compound, possess significant antibacterial and antifungal properties. For instance, studies have shown effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus .

2. Antitumor Effects

- The compound has been investigated for its potential antitumor activity. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .

3. Anti-inflammatory Properties

- 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride has shown promise in reducing inflammatory markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

4. Enzyme Interaction

- The compound interacts with various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity may contribute to its biological effects .

The biological activity of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride can be attributed to several mechanisms:

1. Receptor Binding

- The imidazole ring structure allows for interactions with biological receptors, influencing signaling pathways critical for cellular function .

2. Modulation of Biochemical Pathways

- The compound has been shown to affect multiple biochemical pathways due to its structural characteristics, which facilitate binding to target proteins and enzymes .

Case Studies and Research Findings

Several studies highlight the efficacy of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride:

Pharmacokinetics and Safety

The pharmacokinetic profile of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride indicates good absorption and distribution characteristics due to its solubility. However, further studies are required to fully understand its metabolism and excretion pathways.

Applications in Research and Industry

The compound is utilized in various fields:

1. Medicinal Chemistry

- As a building block for synthesizing more complex molecules with potential therapeutic applications.

2. Biological Research

- Employed in studies investigating enzyme interactions and cellular signaling pathways.

3. Pharmaceutical Development

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling imidazole derivatives with propan-1-amine precursors. For example, alkylation of 1H-imidazole with 3-bromopropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) can yield the free base, followed by hydrochloride salt formation using HCl gas or concentrated HCl in ethanol. Optimization includes controlling reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios to minimize side products. Purification via recrystallization or column chromatography is critical for high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon backbone. The imidazole protons (δ 6.8–7.2 ppm) and amine protons (δ 1.5–2.5 ppm) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₆H₁₁Cl₂N₃).

- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond lengths and salt formation. For hygroscopic samples, synchrotron radiation improves data quality.

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) quantifies impurities.

- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.

- Stability Studies : Store at –20°C in airtight, desiccated containers. Monitor hygroscopicity via Karl Fischer titration and periodic NMR to detect degradation (e.g., imidazole ring oxidation) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer :

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify model-specific sensitivities.

- Off-Target Screening : Use kinase profiling or GPCR panels to rule out non-specific interactions.

- Metabolic Stability Assays : Evaluate compound half-life in varied media (e.g., liver microsomes) to account for metabolic discrepancies .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target receptors (e.g., histamine receptors). Focus on imidazole-amine interactions with catalytic residues.

- QSAR Analysis : Correlate substituent effects (e.g., alkyl chain length) with activity data to prioritize synthetic targets.

- MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories .

Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?

- Methodological Answer :

- Knockdown/Overexpression Models : Use siRNA or CRISPR to modulate suspected targets (e.g., histidine decarboxylase) and observe phenotypic rescue.

- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics identifies downstream pathway alterations.

- Fluorescent Probes : Develop conjugates (e.g., BODIPY-labeled analogs) for live-cell imaging to track subcellular localization .

Q. How can crystallographic data resolve ambiguities in protonation states of the imidazole ring under physiological pH?

- Methodological Answer :

- Neutron Diffraction : Directly locates hydrogen atoms, clarifying tautomeric states (e.g., N1-H vs. N3-H).

- pH-Dependent Crystallography : Collect data at pH 4.0–7.4 to map protonation shifts.

- Complementary DFT Calculations : Predict pKa values and compare with experimental NMR titrations .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Re-evaluate Force Fields : Test AMBER vs. CHARMM parameters for ligand flexibility.

- Solvent Effects : Include explicit water molecules in docking simulations.

- Experimental Controls : Repeat SPR/ITC assays with standardized buffer conditions (e.g., 150 mM NaCl, pH 7.4) .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in heterogeneous cell populations?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.